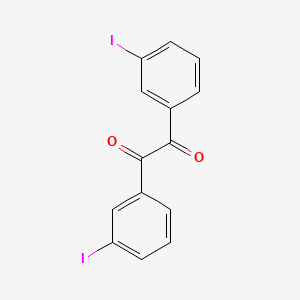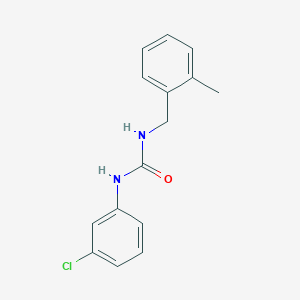
1,2-bis(3-iodophenyl)-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(3-iodophenyl)-1,2-ethanedione, also known as BIED, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,2-diketone and has been found to have interesting properties that make it useful for various applications.
Mechanism of Action
The mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have antioxidant properties and protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,2-bis(3-iodophenyl)-1,2-ethanedione in lab experiments is that it has been found to be relatively non-toxic, making it safe for use in in vitro and in vivo studies. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1,2-bis(3-iodophenyl)-1,2-ethanedione. One area of interest is to further investigate its anti-tumor properties and explore its potential as a cancer treatment. Another area of interest is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione and its effects on the body.
Synthesis Methods
The synthesis of 1,2-bis(3-iodophenyl)-1,2-ethanedione can be achieved through a multi-step process that involves the reaction of iodobenzene with ethyl acetoacetate, followed by the addition of sodium ethoxide and further reaction with iodine. The final product is obtained through purification and recrystallization.
Scientific Research Applications
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 1,2-bis(3-iodophenyl)-1,2-ethanedione has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1,2-bis(3-iodophenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVAMUHFNGISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)